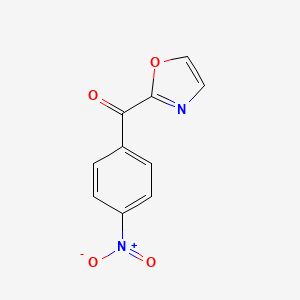

2-(4-Nitrobenzoyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Nitrobenzoyl)oxazole is a chemical compound with the formula C10H6N2O4 . It contains 22 atoms in total, including 6 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . The molecule has a total of 23 bonds, including 17 non-Hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Oxazole .

Synthesis Analysis

The synthesis of oxazole-based molecules, including 2-(4-Nitrobenzoyl)oxazole, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods for oxazole synthesis include reactions between readily available iodonium–phosphonium hybrid ylides and amides , and acylation of the amino group of oxadiazoles with certain acid chlorides .Molecular Structure Analysis

The molecular structure of 2-(4-Nitrobenzoyl)oxazole is characterized by a total of 23 bonds, including 17 non-Hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Oxazole .Chemical Reactions Analysis

Oxazole compounds, including 2-(4-Nitrobenzoyl)oxazole, are known for their diverse chemical reactions . They can undergo various types of interactions with different receptors and enzymes, showing broad biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Nitrobenzoyl)oxazole are characterized by its molecular structure, which includes a total of 23 bonds, 17 non-Hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, 1 aromatic nitro group, and 1 Oxazole .Scientific Research Applications

Synthesis of Medicinal Compounds

2-(4-Nitrobenzoyl)oxazole: serves as a key intermediate in the synthesis of various medicinal compounds. The oxazole ring is a significant heterocyclic nucleus due to its ability to bind with a wide spectrum of receptors and enzymes in biological systems through non-covalent interactions . This makes it a valuable scaffold for drug discovery, particularly in the development of novel therapeutic agents.

Antibacterial Agents

Oxazole derivatives, including those derived from 2-(4-Nitrobenzoyl)oxazole, have been explored for their antibacterial properties. Specific substitution patterns on the oxazole ring can lead to compounds with potent activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and others . This application is crucial in the ongoing battle against antibiotic resistance.

Antifungal Applications

Similar to their antibacterial uses, oxazole derivatives are also investigated for their antifungal efficacy. The structural diversity of oxazole-based molecules allows for the development of antifungal agents that can be used to treat infections caused by fungi like Candida albicans and Aspergillus niger .

Anti-inflammatory Properties

The anti-inflammatory potential of oxazole derivatives is another area of interest. Compounds synthesized from 2-(4-Nitrobenzoyl)oxazole can be designed to target specific inflammatory pathways, offering potential treatments for conditions characterized by inflammation .

Anticancer Research

Oxazole derivatives are being studied for their anticancer properties. The ability of these compounds to interact with various biological targets makes them promising candidates for the development of new anticancer drugs. Research is focused on creating oxazole-based molecules that can inhibit the growth of cancer cells .

Antidiabetic Drug Development

The synthesis of antidiabetic drugs often involves oxazole derivatives as intermediates. 2-(4-Nitrobenzoyl)oxazole can be utilized to create compounds that modulate blood sugar levels, providing a pathway for the development of new treatments for diabetes .

Mechanism of Action

Target of Action

2-(4-Nitrobenzoyl)oxazole is a heterocyclic compound that contains an oxazole ring . Oxazole derivatives have been found to interact with various biological systems such as enzymes and receptors via numerous non-covalent interactions . .

Mode of Action

Oxazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, suggesting that they may affect multiple biochemical pathways .

Result of Action

Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The stability of oxazole derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical entities .

Future Directions

Oxazole-based molecules, including 2-(4-Nitrobenzoyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .

properties

IUPAC Name |

(4-nitrophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9(10-11-5-6-16-10)7-1-3-8(4-2-7)12(14)15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTWEQBYCNXMLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrobenzoyl)oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.